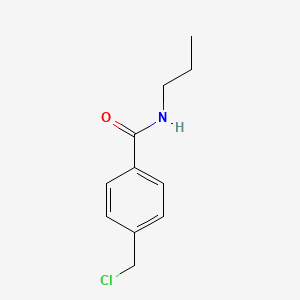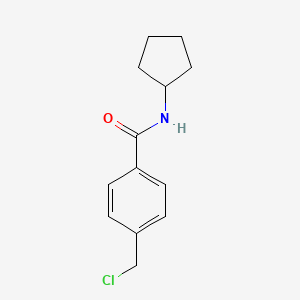![molecular formula C13H10F3NOS B1420076 1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone CAS No. 896729-58-1](/img/structure/B1420076.png)
1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone
Vue d'ensemble
Description
The compound “1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The thiazole ring is substituted with a methyl group at the 4th position and a phenyl group at the 2nd position. The phenyl group is further substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the thiazole ring and the introduction of the substituents. Unfortunately, without specific literature or experimental data on this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl ring likely contributes to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, the ketone group, and the trifluoromethyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Heterocyclic compounds, which include thiazoles as a core structure, are vital in medicinal chemistry due to their diverse biological activities. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives are valuable building blocks for synthesizing a wide range of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds have been applied in various fields, including the synthesis of dyes and other heterocyclic compounds, showcasing their versatility and potential for innovation in synthetic organic chemistry (Gomaa & Ali, 2020).
Fluorescent Chemosensors
Fluorescent chemosensors based on compounds like 4-Methyl-2,6-diformylphenol (DFP) have been developed for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, indicating the potential of similar compounds for applications in analytical chemistry, environmental monitoring, and biomedical diagnostics (Roy, 2021).
Radical Scavengers
Chromones and their derivatives, including thiazolyl compounds, have shown significant antioxidant properties, which are crucial for their application as radical scavengers. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment and diseases. This property highlights their importance in developing new therapeutic agents with antioxidant capabilities (Yadav et al., 2014).
Synthetic Utilities in Medicinal Chemistry
O-Phenylenediamines and their condensation with various electrophilic reagents have been explored for synthesizing benzimidazoles, quinoxalines, and other azolylthiazoles, indicating the potential of thiazolyl compounds in medicinal chemistry for creating new drugs and therapeutic agents (Ibrahim, 2011).
Mécanisme D'action
Target of Action
The compound contains a trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals . This group can enhance the biological activity of a compound and its binding affinity to various receptors .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its route of exposure (inhalation, ingestion, skin contact) and the dose .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAAGZISXUVSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1419995.png)





![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)





